molecular formula C12H12Cl2N6 B12217114 Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-

Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-

Cat. No.: B12217114
M. Wt: 311.17 g/mol
InChI Key: KMAIFLZOVSMJLY-UHFFFAOYSA-N
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Description

Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] is a compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] typically involves the reaction of 6-chloropyridazine with 1,4-piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups into the compound .

Scientific Research Applications

Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyrimidine. These compounds share the pyridazine core structure but differ in their substituents and functional groups .

Uniqueness

What sets Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its unique structure can lead to the development of new therapeutic agents .

Properties

Molecular Formula

C12H12Cl2N6

Molecular Weight

311.17 g/mol

IUPAC Name

3-chloro-6-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C12H12Cl2N6/c13-9-1-3-11(17-15-9)19-5-7-20(8-6-19)12-4-2-10(14)16-18-12/h1-4H,5-8H2

InChI Key

KMAIFLZOVSMJLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)Cl)C3=NN=C(C=C3)Cl

Origin of Product

United States

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